4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol is an organic compound with the molecular formula and a molecular weight of 255.19 g/mol. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenol group via an ether linkage. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol is classified as an aromatic ether due to the presence of the ether linkage between the phenolic and pyridine components. Its trifluoromethyl group classifies it further as a fluorinated organic compound, which often exhibits enhanced stability and lipophilicity compared to non-fluorinated analogs.
The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol typically involves nucleophilic aromatic substitution reactions. The primary starting materials for this synthesis are 2-chloro-5-(trifluoromethyl)pyridine and 4-hydroxyphenol.
The molecular structure of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol can be represented using its SMILES notation: Oc1ccc(Oc2ccc(cn2)C(F)(F)F)cc1
. This notation indicates the presence of both a phenolic hydroxyl group and a pyridine moiety with a trifluoromethyl substituent.
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol can undergo several types of chemical reactions:
The mechanism of action for 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol primarily involves its interactions with biological macromolecules. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. This property allows it to interact effectively with enzymes and proteins, potentially influencing their activity through inhibition or modification of binding sites.
Relevant data includes:
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol has several applications across different fields:
The unique structural features and properties make 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol a valuable compound for scientific research and industrial applications.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4